N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-12-16(13-6-3-2-4-7-13)17-21-18(22-19(26)24(17)23-12)28-11-15(25)20-10-14-8-5-9-27-14/h2-9H,10-11H2,1H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAGDSPRRKTWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a furan ring and a thioacetamide moiety linked to a pyrazolo[1,5-a][1,3,5]triazin scaffold. The molecular formula is with a molecular weight of approximately 399.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 946247-60-5 |
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a][1,3,5]triazin class exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds demonstrated IC50 values ranging from 0.39 to 0.46 μM, indicating potent cytotoxicity against these cells .
- NCI-H460 (Lung Cancer) : Similar derivatives showed IC50 values of approximately 0.03 μM .
The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
In addition to anticancer effects, the compound may possess antimicrobial properties due to the presence of the furan moiety. Compounds with similar structures have been reported to exhibit activity against various bacterial strains .
Case Studies and Research Findings
A number of studies have explored the biological activities of pyrazolo[1,5-a][1,3,5]triazin derivatives:
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Objective : Assess the antimicrobial efficacy against common pathogens.
- Results : Preliminary tests indicated that compounds similar in structure exhibited notable antibacterial activity, suggesting potential for further development as antimicrobial agents .
The biological activity of this compound is believed to involve multiple mechanisms:
Comparison with Similar Compounds
Table 1: Structural Features of the Target Compound and Analogs
Key Observations:
- The pyrazolo-triazine core distinguishes the target compound from thiadiazole-triazine () and imidazopyridine () analogs.
- The thioacetamide group is a common feature in , and 8, suggesting shared reactivity in hydrogen bonding and nucleophilic substitution.
- Substituents like furan-2-ylmethyl (target) vs. trichloroethyl () or dichlorophenyl () influence lipophilicity and electronic effects.
Physicochemical and Spectroscopic Properties
Comparative spectral data highlight functional group interactions (Table 3):
Table 3: Spectroscopic Signatures of Thioacetamide Derivatives
Key Notes:
- The C=S stretch (IR) at ~1130–1259 cm⁻¹ confirms thioacetamide presence in all analogs .
- ¹H NMR signals for NH protons (δ 7.20–10.68) and aromatic protons (δ 7.52–8.96) are consistent across derivatives.
Hydrogen Bonding and Crystallographic Analysis
X-ray studies () reveal that thioacetamide and amide groups participate in hydrogen bonding, influencing crystal packing. For example:
Q & A
Q. What are the critical parameters to optimize during the synthesis of this compound to achieve high yield and purity?
Key parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., ethanol, DMF), reaction time, and stoichiometric ratios of intermediates. For example, highlights the importance of optimizing these factors during coupling reactions involving thioacetamide and pyrazolo-triazine moieties. Monitoring via TLC (silica gel plates with chloroform:acetone eluent) or HPLC ensures reaction progression and purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Spectroscopy :
Q. How can researchers mitigate common side reactions during synthesis?
Side reactions (e.g., over-oxidation of thioacetamide or unintended cyclization) are minimized by:
- Using inert atmospheres (N2/Ar) to prevent oxidation.
- Precise stoichiometry control (e.g., limiting excess reagents like P2S5 in thioamide formation) .
- Quenching reactions at optimal timepoints to avoid degradation .
Advanced Research Questions
Q. How can unstable intermediates be isolated and characterized during multi-step synthesis?
- Co-crystallization : and describe isolating intermediates as co-crystals (e.g., acetamide and thioacetamide derivatives) for X-ray analysis when individual isolation fails .
- In-situ techniques : Real-time monitoring via in-situ NMR or FTIR tracks transient intermediates .
- Low-temperature quenching : Halting reactions at sub-ambient temperatures stabilizes reactive species .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectral properties)?
- Cross-validation : Compare DFT-calculated spectra (e.g., NMR chemical shifts, IR vibrations) with experimental data to refine computational models .
- Kinetic studies : Measure reaction rates under varied conditions to validate mechanistic hypotheses (e.g., nucleophilic substitution vs. radical pathways for thioether formation) .
Q. How can the synthetic route be modified to explore structure-activity relationships (SAR)?
- Functional group substitution : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) at the phenyl or furan rings via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Heterocycle variation : Replace the pyrazolo-triazine core with pyridazine or triazolo-pyrimidine moieties using click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
Q. What methodologies address discrepancies in biological activity data across studies?
- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC50 for kinase inhibition) to reduce variability .
- Metabolic stability tests : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
